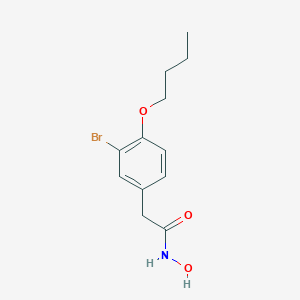
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is known for its unique structure, which includes a bromine atom and a butoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3-bromo-4-butoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a treatment for conditions where enzyme inhibition is beneficial, such as certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Mécanisme D'action
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide involves the inhibition of specific enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition disrupts the enzyme’s normal function, leading to a decrease in the production of certain metabolites .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as urease and metalloproteases.
Comparaison Avec Des Composés Similaires
Acetohydroxamic acid: A simpler analog without the bromine and butoxy groups.
Bufexamac: A non-steroidal anti-inflammatory drug with a similar hydroxamic acid structure.
Hydroxylamine derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide stands out due to its unique combination of a bromine atom and a butoxy group.
Propriétés
Numéro CAS |
15560-64-2 |
|---|---|
Formule moléculaire |
C12H16BrNO3 |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
Clé InChI |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Key on ui other cas no. |
15560-64-2 |
Synonymes |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















